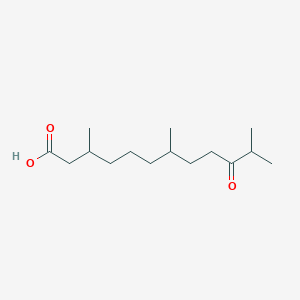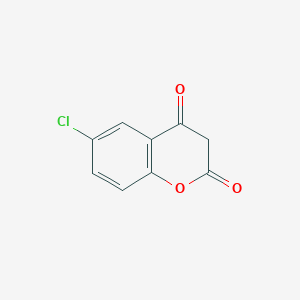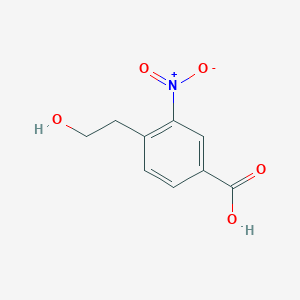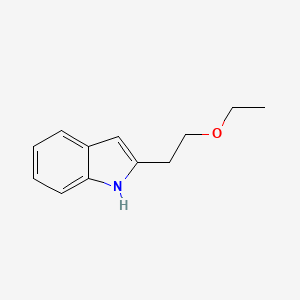![molecular formula C9H12N2O4S B14271409 Methyl 2-[(methylsulfamoyl)amino]benzoate CAS No. 137351-56-5](/img/structure/B14271409.png)
Methyl 2-[(methylsulfamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(methylsulfamoyl)amino]benzoate is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid and contains a methylsulfamoyl group attached to the amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(methylsulfamoyl)amino]benzoate can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically isolated through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(methylsulfamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Methyl 2-[(methylsulfamoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which Methyl 2-[(methylsulfamoyl)amino]benzoate exerts its effects involves interactions with various molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-(methylsulfonyl)benzoate
- Methyl 2-(methylamino)benzoate
- Methyl 2-(aminosulfonyl)benzoate
Uniqueness
Methyl 2-[(methylsulfamoyl)amino]benzoate is unique due to the presence of both a methylsulfamoyl group and an ester group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions .
Properties
CAS No. |
137351-56-5 |
|---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
methyl 2-(methylsulfamoylamino)benzoate |
InChI |
InChI=1S/C9H12N2O4S/c1-10-16(13,14)11-8-6-4-3-5-7(8)9(12)15-2/h3-6,10-11H,1-2H3 |
InChI Key |
QQKZRWBRHXUAEU-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)

![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)


![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)


![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)
